N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

Descripción general

Descripción

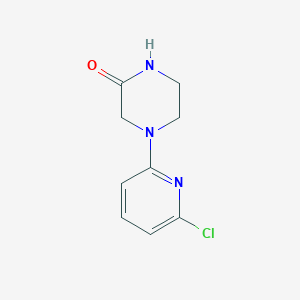

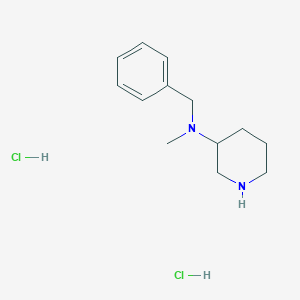

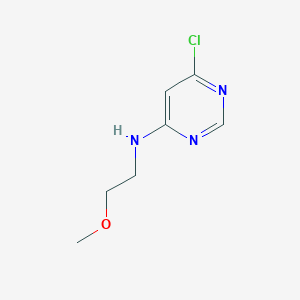

“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N2 . It is also known as “1-benzyl-N-methylpiperidin-3-amine” and has a molecular weight of 204.32 . This compound is typically in liquid form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is 1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” are not available, it’s known that this compound can be used as a reactant in various chemical reactions. For instance, it can be used to prepare Janus kinase 1 selective inhibitor .Physical And Chemical Properties Analysis

“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” has a molecular weight of 277.23318 . It has a density of 1.0±0.1 g/cm3 and a boiling point of 300.9±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Discovery of Novel Small Molecule Agonists

Research has identified N-Benzyl-N-methyl-3-piperidinamine derivatives as potential candidates for therapeutic applications. For instance, Westaway et al. (2009) discuss the discovery of a novel small molecule motilin receptor agonist, highlighting its potentiation of neuronal-mediated contractions in gastric antrum tissue, suggesting potential therapeutic applications in gastrointestinal disorders (Westaway et al., 2009).

Anti-Acetylcholinesterase Activity

Several studies have explored the anti-acetylcholinesterase (anti-AChE) activity of N-Benzyl-N-methyl-3-piperidinamine derivatives. Sugimoto et al. (1990) synthesized a series of derivatives and evaluated their anti-AChE activity, finding that specific substitutions significantly enhanced activity, indicating potential in the development of antidementia agents (Sugimoto et al., 1990).

Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial properties. Vinaya et al. (2009) reported on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

Synthesis and Reactivity Studies

Research has also focused on the synthesis and reactivity of N-Benzyl-N-methyl-3-piperidinamine derivatives. Laschat et al. (1996) demonstrated the cyclization of amino acid derivatives to produce 3-amino-2,4-dialkyl-substituted piperidines, providing valuable insights into the synthesis of complex piperidine structures (Laschat et al., 1996).

Neuroprotective and CNS Applications

Some derivatives of N-Benzyl-N-methyl-3-piperidinamine have shown promise in neuroprotective applications. Ohkawa et al. (1997) developed a series of 5-aminocoumarans for the treatment of traumatic and ischemic central nervous system injuries, demonstrating the potential of these derivatives in CNS trauma and stroke treatment (Ohkawa et al., 1997).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is a compound of interest in pharmaceutical testing . Its potential applications in the synthesis of various pharmaceutical compounds, such as Janus kinase inhibitors , suggest that it may have significant future utility in drug development and other chemical research areas.

Propiedades

IUPAC Name |

N-benzyl-N-methylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVECGOKOHDSVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-4-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423996.png)

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)

![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)

![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)

![4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1424016.png)